N1-cyclopropyl-N2-isopentyloxalamide
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Description
N1-cyclopropyl-N2-isopentyloxalamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.266. The purity is usually 95%.
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Scientific Research Applications
Polyamine Analogue-Induced Cell Death : A polyamine analogue, CPENSpm, which has structural similarities to N1-cyclopropyl-N2-isopentyloxalamide, was found to induce programmed cell death (PCD) in cancer cells. This occurs through the catalysis of polyamines by the SSAT/polyamine oxidase pathway, leading to the production of H2O2, suggesting a potential mechanism for selective cytotoxic activity in cancer therapy (Ha et al., 1997).
Synthesis of Carbapenem Precursors : The synthesis of novel carbapenem precursors involving cyclopropyl groups, akin to this compound, was reported. This involves using L-threonine, cyclopropyl methyl ketone, and benzhydrylamine, indicating its relevance in the development of new antibiotics (Laurent et al., 2006).
Cyclopropyl Group in Drug Molecules : The cyclopropyl group, a key component of this compound, is increasingly used in drug development. Its unique properties, such as coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing drug potency and reducing off-target effects (Talele, 2016).
Mitochondria-Targeting Nanoparticles : A study on mitochondria-targeting self-assembled nanoparticles, which could potentially incorporate structures like this compound, revealed their ability to deliver anticancer drugs to mitochondria effectively. This suggests a potential application in targeted cancer therapy (Kim et al., 2017).
Synthesis of α-Aminophosphonic Acids : The synthesis of 1-aminocyclopropylphosphonic acids, which are structurally related to this compound, was explored due to their potential biological activities. These compounds are interesting due to the selective inhibition of enzymes by many cyclopropyl amino acids (Groth et al., 1993).
Properties
IUPAC Name |
N'-cyclopropyl-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)5-6-11-9(13)10(14)12-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOFUHOMCHNFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.